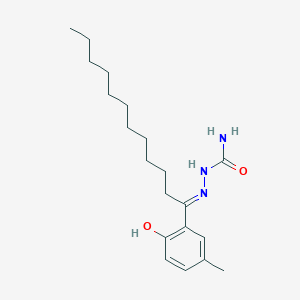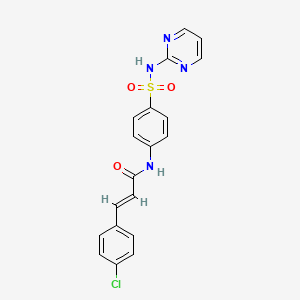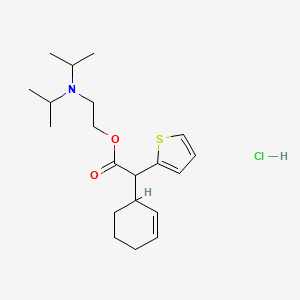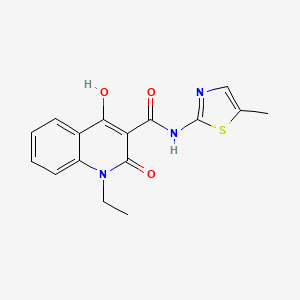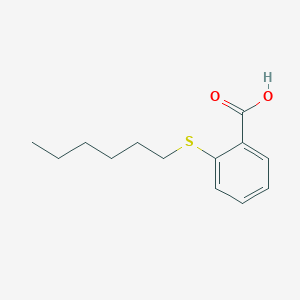![molecular formula C26H16N2O8 B11998236 3-(6-[3-(acetyloxy)phenyl]-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)phenyl acetate](/img/structure/B11998236.png)
3-(6-[3-(acetyloxy)phenyl]-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindol-2(1H,3H)-yl)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, with the chemical formula C26H16N2O8, is a complex organic molecule. It features a fused pyrroloisoindole core with two phenyl rings attached. The acetyl group (CH3C(O)-) is also present, contributing to its overall structure. Unfortunately, detailed information about its origin or natural occurrence is scarce.
準備方法
Synthetic Routes::
Multistep Synthesis: The compound can be synthesized through a multistep process involving cyclization reactions. Starting materials include appropriately substituted aromatic compounds and reagents that facilitate the formation of the pyrroloisoindole core.
Diversity-Oriented Synthesis: Researchers have explored diverse synthetic routes to access structurally related compounds, some of which may share intermediates with our target compound.
Cyclization: The key step involves cyclizing the precursor molecules under controlled conditions (e.g., heating, solvent choice, catalysts).
Protecting Groups: To selectively functionalize specific positions, protecting groups (such as acetyl groups) are used during synthesis.
Industrial Production:: Unfortunately, industrial-scale production methods for this compound remain undisclosed due to its rarity and limited applications.
化学反応の分析
Reactivity::
Oxidation: The phenyl rings are susceptible to oxidation, leading to the formation of phenolic compounds.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl groups may yield corresponding alcohols.
- Hydrides (e.g., LiAlH4) : For reduction reactions.
Acids/Bases: Used for cyclization and deprotection steps.
- Hydrolysis : Removal of the acetyl group yields the corresponding phenolic compound.
- Functionalization : Substituted derivatives with modified phenyl rings.
科学的研究の応用
Chemistry::
- Structural Diversity : Researchers study this compound and its analogs to explore novel chemical space.
- Medicinal Chemistry : Investigating potential drug candidates based on its structure.
- Biological Activity : Assessing its effects on cellular processes.
- Drug Development : Screening for potential therapeutic applications.
- Materials Science : Exploring its use in organic electronics or sensors.
- Pharmaceuticals : Potential drug leads.
作用機序
The exact mechanism remains elusive, but it likely interacts with cellular targets, influencing biochemical pathways. Further research is needed to elucidate its mode of action.
類似化合物との比較
While unique, this compound shares features with other pyrroloisoindoles, such as [similar compound 1] and similar compound 2
特性
分子式 |
C26H16N2O8 |
|---|---|
分子量 |
484.4 g/mol |
IUPAC名 |
[3-[2-(3-acetyloxyphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]phenyl] acetate |
InChI |
InChI=1S/C26H16N2O8/c1-13(29)35-17-7-3-5-15(9-17)27-23(31)19-11-21-22(12-20(19)24(27)32)26(34)28(25(21)33)16-6-4-8-18(10-16)36-14(2)30/h3-12H,1-2H3 |
InChIキー |
ZNTOWHSNZAYTQK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC(=CC=C5)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


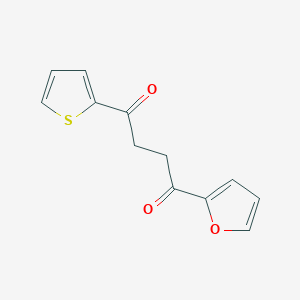

![4-[(4-Aminophenyl)sulfonyl]-n-propylaniline](/img/structure/B11998163.png)

![N''-[(E)-(2-hydroxyphenyl)methylidene]-N'''-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide](/img/structure/B11998179.png)
